Modafinil Sulfone

Übersicht

Beschreibung

It is one of the two major circulating metabolites of modafinil, the other being modafinil acid . Modafinil sulfone is also a metabolite of the modafinil prodrug, adrafinil . Unlike modafinil, this compound has been described as inactive in terms of wakefulness-promoting effects . it does exhibit some biological activity, such as anticonvulsant properties in animals .

Vorbereitungsmethoden

The synthesis of modafinil sulfone typically involves the oxidation of modafinil. One common method is the oxidation of modafinil using hydrogen peroxide in the presence of a mineral acid . This process converts modafinil to this compound by introducing a sulfone group at the sulfur atom . Industrial production methods often involve similar oxidation processes, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Modafinil sulfone undergoes various chemical reactions, including:

Oxidation: The primary reaction for its synthesis, where modafinil is oxidized to form this compound.

Reduction: This compound can be reduced back to modafinil under specific conditions.

Substitution: It can participate in substitution reactions where the sulfone group can be replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions are modafinil and other derivatives depending on the specific substitution reactions .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

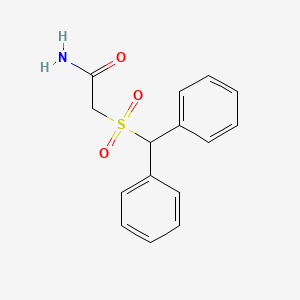

Modafinil sulfone (chemical name: 2-[(Diphenylmethyl)sulfonyl]acetamide) is recognized primarily for its wakefulness-promoting effects, similar to its parent compound, modafinil. However, it is considered to be pharmacologically inactive in comparison to modafinil itself.

Neurochemical Mechanisms

Research indicates that modafinil and its metabolites, including this compound, influence various neurotransmitter systems in the brain. These include:

- Catecholamines : Modafinil enhances the release of norepinephrine and dopamine, which may contribute to its alertness-promoting effects.

- Gamma-Aminobutyric Acid (GABA) : Modafinil has been shown to reduce GABA-activated currents, potentially altering excitatory and inhibitory balance in the brain .

- Serotonin and Glutamate : Modafinil impacts serotonin and glutamate systems, suggesting a complex interplay that may affect mood and cognition .

Therapeutic Applications

Despite being classified as inactive, this compound's relationship with modafinil offers insights into potential therapeutic applications:

2.1. Sleep Disorders

Modafinil is widely used for treating excessive sleepiness associated with conditions such as:

- Obstructive Sleep Apnea (OSA)

- Shift Work Disorder (SWD)

- Narcolepsy

This compound's role as a metabolite means it may indirectly influence treatment outcomes through modulation of modafinil's pharmacokinetics .

2.2. Anticonvulsant Properties

Studies have demonstrated that modafinil and its metabolites can enhance the anticonvulsant effects of traditional antiepileptic drugs in animal models. For instance, doses of this compound have shown to elevate the seizure threshold when combined with drugs like carbamazepine and valproate . This suggests a potential adjunctive role in epilepsy management.

Research Insights

Recent investigations into this compound have focused on its metabolic pathways and interactions with other compounds:

3.1. Metabolic Stability

Research indicates that this compound may inhibit certain cytochrome P450 enzymes (like CYP2C19), which can affect drug metabolism in patients taking multiple medications . This highlights the importance of monitoring drug interactions in clinical settings.

3.2. Cognitive Enhancement

Modafinil has been studied for its cognitive-enhancing properties across various populations, including healthy adults and those with psychiatric disorders. While this compound itself is not directly implicated in these effects, understanding its metabolic role can provide insights into optimizing treatment regimens for cognitive dysfunction .

Case Studies

Several case studies illustrate the practical implications of modafinil and its metabolites:

Case Study 1: Epilepsy Treatment

In a controlled study involving mice, administration of modafinil and its sulfone metabolite significantly increased the efficacy of standard anticonvulsants like phenytoin and valproate, suggesting a synergistic effect that could be explored further in human trials .

Data Summary Table

Wirkmechanismus

The exact mechanism of action of modafinil sulfone is not well understood. it is known that modafinil itself acts by inhibiting the dopamine transporter, increasing the availability of dopamine in the brain . This compound, being a metabolite, does not significantly contribute to this effect but has shown some biological activity, such as anticonvulsant properties .

Vergleich Mit ähnlichen Verbindungen

Modafinil sulfone can be compared with other similar compounds, such as:

Modafinil: The parent compound, known for its wakefulness-promoting effects.

Modafinil Acid: Another major metabolite of modafinil, which is also inactive in terms of wakefulness-promoting effects.

Adrafinil: A prodrug of modafinil, which is metabolized into modafinil and this compound.

Flmodafinil: A fluorinated derivative of modafinil with similar wakefulness-promoting properties.

This compound is unique in that it is an oxidized metabolite with specific biological activities, such as anticonvulsant properties, which are not prominent in its parent compound .

Biologische Aktivität

Modafinil sulfone, chemically known as CRL-41056, is an oxidized metabolite of modafinil, a wakefulness-promoting agent. Although modafinil is primarily recognized for its stimulant properties, this compound has garnered interest for its potential biological activities, particularly in the context of anticonvulsant effects. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and relevant research findings.

Pharmacokinetics

This compound is one of the two major metabolites of modafinil, the other being modafinil acid. Following oral administration of modafinil, approximately 60% is bound to plasma proteins, with less than 10% excreted unchanged in urine. The primary route of elimination occurs through hepatic metabolism, where modafinil is converted into its metabolites. The elimination half-life of modafinil is around 12-15 hours, and similar pharmacokinetic properties are observed for its metabolites, including this compound .

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant properties in animal models. Although it has been described as inactive concerning the wakefulness-promoting effects of modafinil, studies suggest that it may contribute to anticonvulsant activity. For instance, a study highlighted that modafinil and its metabolites could enhance anticonvulsive effects when administered alongside antiepileptic drugs in rodents .

Modafinil itself acts primarily as a weak inhibitor of dopamine reuptake and influences several neurotransmitter systems, including norepinephrine and serotonin pathways. While this compound does not appear to contribute to these stimulant effects directly, its presence in central nervous system (CNS) tissues raises questions about its role in modulating neurotransmitter activity .

Research Findings and Case Studies

Several studies have investigated the biological activity of modafinil and its metabolites:

- Study on Anticonvulsant Effects : In a controlled study involving various compounds derived from modafinil, including this compound, it was observed that certain derivatives exhibited significant inhibition of LPS-induced nitric oxide (NO) production in BV-2 microglia cells. This suggests potential anti-inflammatory properties alongside anticonvulsant effects .

- Tissue Distribution Study : A recent pharmacokinetic study showed that both modafinil and its metabolites, including this compound, were detected in various tissues such as the liver and kidneys. Notably, this compound was also found in rat brain and spinal cord tissue, indicating possible CNS involvement .

Data Table: Summary of Biological Activities

| Compound | Activity | Notes |

|---|---|---|

| Modafinil | Wakefulness-promoting | Weak dopamine reuptake inhibitor |

| This compound | Anticonvulsant | Exhibits anticonvulsant properties; inactive for wakefulness promotion |

| Modafinil Acid | Inactive | Does not contribute to wakefulness effects |

Eigenschaften

IUPAC Name |

2-benzhydrylsulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESNOWZYHYRSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424213 | |

| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118779-53-6 | |

| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118779-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Modafinil sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118779536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODAFINIL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946LME1J4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.